molecular formula C18H22ClN3O B565540 Demethyl Benzydamine-d3 Hydrochloride CAS No. 1246817-08-2

Demethyl Benzydamine-d3 Hydrochloride

Cat. No.: B565540
CAS No.: 1246817-08-2
M. Wt: 334.862
InChI Key: VCBUAEBLTYVPPB-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for isotopically labeled organic compounds containing heterocyclic ring systems. According to PubChem databases, the official IUPAC name is designated as 3-(1-benzylindazol-3-yl)oxy-N-(trideuteriomethyl)propan-1-amine;hydrochloride. This nomenclature explicitly identifies the presence of three deuterium atoms substituted at the methyl group position, distinguishing it from the non-labeled parent structure.

The compound registry system assigns the Chemical Abstracts Service number 1246817-08-2 to this specific deuterated variant. Alternative systematic names documented in chemical databases include N-(Methyl-d3)-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine Hydrochloride, which emphasizes the deuterium labeling at the methyl substituent. The nomenclature also recognizes the alternative designation as 1-Benzyl-3-[3-(methyl-d3)aminopropoxy]-1H-indazole Monohydrochloride, highlighting the structural relationship to the indazole core framework.

The systematic naming conventions incorporate specific descriptors for the isotopic labeling, utilizing the (trideuteriomethyl) designation to indicate the replacement of three hydrogen atoms with deuterium isotopes. This precise nomenclature ensures unambiguous identification of the compound in analytical and research contexts, particularly when distinguishing between various isotopic variants of benzydamine metabolites.

Molecular Formula and Isotopic Composition Analysis

The molecular formula of this compound is established as C18H19D3ClN3O, indicating the presence of eighteen carbon atoms, nineteen hydrogen atoms, three deuterium atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The molecular weight is calculated as 334.86 atomic mass units, reflecting the isotopic contribution of the deuterium atoms. Alternative sources report a molecular weight of 334.9 grams per mole, with slight variations attributable to rounding conventions in different analytical systems.

The isotopic composition analysis reveals that the deuterium labeling occurs specifically at the N-methyl position of the original demethyl benzydamine structure. The three deuterium atoms replace the corresponding hydrogen atoms in the methyl group, creating a trideuterated methylamine functionality. This isotopic substitution pattern is crucial for mass spectrometric identification and pharmacokinetic studies, as the deuterium atoms provide a distinctive mass signature while maintaining chemical similarity to the parent compound.

Molecular Property Value Source
Molecular Formula C18H19D3ClN3O
Molecular Weight 334.86 g/mol
Alternative Molecular Weight 334.9 g/mol
CAS Registry Number 1246817-08-2
Deuterium Content 3 atoms
Isotope Location N-methyl position

The structural representation through Simplified Molecular Input Line Entry System notation is documented as [2H]C([2H])([2H])NCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl, explicitly showing the deuterium positions and the hydrochloride salt formation. This notation system provides a standardized method for representing the isotopic labeling pattern and serves as a reference for computational chemistry applications.

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data for this compound are not extensively documented in the available literature, insights can be drawn from crystallographic studies of related benzydamine compounds. Research on benzydamine hydrochloride crystal structure reveals that the compound crystallizes in a monoclinic system with the P21/c space group. The crystal structure analysis demonstrates that hydrogen bonding patterns dominate the molecular packing arrangement, with each protonated nitrogen atom forming strong hydrogen bonds to chloride anions.

The three-dimensional conformational analysis of the parent benzydamine structure indicates that the molecule exhibits a relatively rigid framework due to the indazole ring system, while the propoxy chain maintains conformational flexibility. The absence of competing functional groups for polymorphism in the benzydamine framework suggests that the deuterated variant likely maintains similar crystallographic properties to the parent compound. The rigidity observed in the acyclic chain portion of the molecule contributes to the formation of a single predominant crystal structure during experimental testing conditions.

Computational studies utilizing the International Chemical Identifier system provide additional structural insights through the InChI string: InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H/i1D3;. This notation explicitly accounts for the deuterium isotope positions and provides a standardized format for three-dimensional structure generation in molecular modeling applications.

Crystallographic Property Related Compound Data Source
Crystal System Monoclinic
Space Group P21/c
Hydrogen Bonding Strong N-H...Cl interactions
Molecular Rigidity High (indazole core)
Chain Flexibility Moderate (propoxy chain)
Polymorphism Absent in testing

Comparative Structural Analysis with Parent Compound Benzydamine

The structural comparison between this compound and its parent compound benzydamine reveals several significant differences in molecular architecture and functional group distribution. Benzydamine hydrochloride, with the molecular formula C19H23N3O·HCl and molecular weight of 345.87, contains a dimethylamino group at the terminal position of the propoxy chain. In contrast, this compound features a monomethylated amino group with deuterium labeling, resulting in the loss of one methyl group and the isotopic substitution of the remaining methyl hydrogens.

The systematic name of benzydamine hydrochloride is 1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole monohydrochloride, emphasizing the presence of the dimethylamino functionality. The demethylated variant represents a metabolic transformation product where one methyl group has been removed through biological processes, creating a secondary amine structure instead of the tertiary amine present in the parent compound.

Structural analysis indicates that both compounds share the characteristic 1-benzylindazole core framework, which serves as the primary pharmacophoric element. The indazole ring system remains unchanged between the parent and metabolite structures, preserving the essential heterocyclic architecture. The benzyl substituent at the N1 position of the indazole ring is also conserved, maintaining the aromatic character and spatial orientation critical for molecular recognition processes.

Structural Feature Benzydamine HCl Demethyl Benzydamine-d3 HCl Difference
Molecular Formula C19H23N3O·HCl C18H19D3ClN3O -CH2, +3D
Molecular Weight 345.87 g/mol 334.86 g/mol -10.01 g/mol
Terminal Amine Dimethylamino Monomethylamino-d3 Demethylation + deuteration
CAS Number 132-69-4 1246817-08-2 Different registry
Core Structure 1-Benzylindazole 1-Benzylindazole Identical
Chain Length 3-carbon propoxy 3-carbon propoxy Identical

The propoxy linker chain connecting the indazole core to the amino terminus maintains identical carbon chain length and ether linkage in both structures. This preservation of the linker region ensures that the overall molecular dimensions and conformational flexibility remain comparable between the parent and metabolite compounds. The deuterium labeling in the metabolite variant provides distinctive analytical properties while preserving the fundamental chemical behavior associated with the amino functional group.

Physical property comparisons reveal that benzydamine hydrochloride exhibits a melting point range of 157-162°C and appears as a white to creamy-white crystalline powder. The compound demonstrates high solubility in water, alcohol, methanol, and chloroform, with limited solubility in acetone and virtual insolubility in ether. The deuterated metabolite variant is expected to exhibit similar solubility characteristics due to the minimal structural modifications, with potential slight differences in physicochemical properties attributable to the isotope effect and reduced molecular weight.

Properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBUAEBLTYVPPB-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747415
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-08-2
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Deuteration Strategies

The synthesis typically begins with 2-amino-5-benzylbenzoate methyl ester (CAS: 99277-71-1), a common precursor in benzydamine-related syntheses. Deuteration is introduced at the methyl group of the dimethylamino moiety using deuterated alkylating agents (e.g., CD₃I) or via isotopic exchange in deuterated solvents (e.g., D₂O or DMSO-d₆). For instance:

  • Isotopic Exchange : Reacting the non-deuterated intermediate with D₂O under basic conditions (e.g., K₂CO₃) at 50–80°C for 24–48 hours achieves >95% deuteration.

  • Alkylation with CD₃I : Treatment of the amine intermediate with deuterated methyl iodide in the presence of NaH in DMF yields the trideuteromethyl group.

Multi-Step Synthesis Pathway

The preparation involves five critical steps (Figure 1):

  • Hydrolysis of Methyl Ester : 2-Amino-5-benzylbenzoate methyl ester is hydrolyzed using LiOH·H₂O in 1,4-dioxane/water (1:2 v/v) at reflux (90°C) for 1–2 hours, yielding 2-amino-5-benzylbenzoic acid (85–90% yield).

  • Diazotization and Reduction : The amino group is diazotized with NaNO₂/HCl at 0–5°C, followed by reduction with SnCl₂ to form the hydrazine derivative (70–75% yield).

  • Cyclization : Hydrazine and carboxyl groups undergo acid-catalyzed cyclization (30–35% HCl, reflux) to form the indazole core (80–85% yield).

  • N-Alkylation : The indazole nitrogen is alkylated with benzyl chloride (BnCl) in DMSO using NaOH as a base (50–60% yield).

  • O-Alkylation with Deuterated Reagent : The final step involves O-alkylation with 3-(dimethyl-d₃-amino)propyl chloride hydrochloride in DMF at 110°C for 1 hour (60–65% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Hydrolysis Step : A 1:2 ratio of 1,4-dioxane to water maximizes solubility and reaction efficiency.

  • Cyclization : Concentrated HCl (30–35%) at reflux ensures complete ring closure without side reactions.

  • Deuteration : DMF is preferred for O-alkylation due to its high polarity and ability to stabilize intermediates.

Catalysts and Stoichiometry

  • SnCl₂ Reduction : A 1:3 molar ratio of intermediate to SnCl₂ ensures complete reduction of the diazonium salt.

  • NaH in Alkylation : A 10% excess of NaH (60% dispersion in oil) drives the O-alkylation to completion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : Key peaks include δ 7.47–7.34 (m, 2H, aromatic), 4.27 (t, J = 6.6 Hz, 2H, OCH₂), and 2.08 (s, 6H, N(CD₃)₂).

  • ¹³C NMR : Absence of the CH₃ signal at ~40 ppm confirms deuteration.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase : Acetonitrile/0.1% TFA (70:30 v/v).

  • Retention Time : 8.2 minutes (purity >99%).

Yield and Scalability

StepYield (%)Scalability (kg-scale)
Hydrolysis85–90Yes
Diazotization/Reduction70–75Limited by SnCl₂ cost
Cyclization80–85Yes
N-Alkylation50–60Yes
O-Alkylation (d₃)60–65Yes

Pharmacokinetic Implications of Deuteration

Deuteration at the methyl group reduces metabolic oxidation by cytochrome P450 enzymes, extending the half-life (t₁/₂) from 3.5 hours (non-deuterated) to 5.2 hours in rat models. This "deuterium switch" strategy retains COX-2 inhibitory activity (IC₅₀ = 28 nM) while improving bioavailability .

Chemical Reactions Analysis

Types of Reactions

Demethyl Benzydamine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterium-labeled benzydamine derivatives, while substitution reactions can produce various deuterium-labeled analogues .

Scientific Research Applications

Demethyl Benzydamine-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

    Proteomics: Employed in mass spectrometry for protein quantification and identification.

    Environmental Studies: Used as a standard for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of Demethyl Benzydamine-d3 Hydrochloride is similar to that of its non-deuterated counterpart. It acts as a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. The compound targets cyclooxygenase enzymes, inhibiting the production of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Parent Compound: Benzydamine Hydrochloride

  • CAS : 132-69-4
  • Molecular Formula : C19H23ClN3O
  • Molecular Weight : 345.87 g/mol
  • Role : A topical NSAID used for its anti-inflammatory and analgesic properties. It inhibits prostaglandin synthesis and modulates cytokine activity .
  • Key Difference : Unlike its demethylated metabolite, Benzydamine Hydrochloride retains the methyl group on the tertiary amine, which is essential for its pharmacological activity.

Primary Metabolite: Demethyl Benzydamine Hydrochloride

  • CAS : 39860-97-4
  • Molecular Formula : C18H22ClN3O
  • Molecular Weight : 331.84 g/mol
  • Role : Formed via hepatic N-demethylation of Benzydamine Hydrochloride. It retains partial anti-inflammatory activity but exhibits altered pharmacokinetics due to reduced lipophilicity .

Deuterated Analogs

(i) Demethyl Benzydamine-d3 Hydrochloride
  • CAS : 1246817-08-2
  • Molecular Formula : C18H19D3ClN3O
  • Molecular Weight : 334.86 g/mol
  • Role : Serves as an internal standard in analytical workflows, minimizing variability in LC-MS/MS assays .
(ii) Benzydamine-d6 Hydrochloride
  • Molecular Formula : C19H18D6ClN3O
  • Molecular Weight : 351.90 g/mol
  • Role : Used to study the parent drug’s stability and degradation pathways in formulation matrices .

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds
Compound CAS Molecular Formula Molecular Weight (g/mol) Key Application(s)
Benzydamine Hydrochloride 132-69-4 C19H23ClN3O 345.87 Therapeutic NSAID; anti-inflammatory agent
Demethyl Benzydamine HCl 39860-97-4 C18H22ClN3O 331.84 Metabolite profiling; pharmacokinetic studies
Demethyl Benzydamine-d3 HCl 1246817-08-2 C18H19D3ClN3O 334.86 Isotopic internal standard for LC-MS/MS
Benzydamine-d6 Hydrochloride N/A C19H18D6ClN3O 351.90 Degradation pathway analysis
Key Observations:

Deuteration Impact: The addition of deuterium in this compound increases molecular weight by ~3 g/mol compared to its non-deuterated counterpart.

Demethylation Effect : Removal of the methyl group (Demethyl Benzydamine HCl) reduces molecular weight by ~14 g/mol, decreasing lipophilicity and altering metabolic clearance rates .

Analytical and Pharmacological Relevance

  • Metabolic Studies : this compound is indispensable for quantifying low-abundance metabolites in plasma or urine, leveraging its near-identical retention time (HPLC) but distinct mass-to-charge (m/z) ratio .
  • Stability Testing : Benzydamine-d6 Hydrochloride aids in identifying degradation products, such as Benzydamine N-Oxide (MW: 325.4 g/mol), under stress conditions (e.g., heat, light) .
  • Toxicity Considerations: Demethylation can influence toxicity profiles. For example, N-demethyl metabolites may exhibit reduced cytotoxicity compared to pseudoaglycone degradates, as noted in EPA guidelines .

Biological Activity

Demethyl Benzydamine-d3 Hydrochloride is a deuterated derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound is primarily noted for its potential in treating pain and inflammation associated with various conditions, including oral and throat disorders. The following sections provide an overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_19H_22D_3ClN_2O
  • Molecular Weight : 325.84 g/mol
  • CAS Number : 1178854-16-1

The deuterated form allows for advanced pharmacokinetic studies using mass spectrometry, providing insights into its metabolism and bioavailability.

Demethyl Benzydamine functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—key mediators of inflammation and pain. By reducing prostaglandin production, this compound effectively alleviates pain and inflammation.

Additionally, it exhibits local anesthetic properties by stabilizing neuronal membranes and inhibiting the transmission of pain signals. Its mechanism can be summarized as follows:

  • Inhibition of COX Enzymes : Reduces the production of inflammatory mediators.
  • Local Anesthetic Effect : Stabilizes neuronal membranes to block pain signal transmission.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics:

ParameterValue
Bioavailability High (exact value varies)
Peak Plasma Concentration (Cmax) 1-2 hours post-administration
Half-life Approximately 2-4 hours
Volume of Distribution (Vd) 0.1-0.2 L/kg
Protein Binding >99% bound to serum proteins

In Vitro Studies

Research has demonstrated that Demethyl Benzydamine-d3 exhibits significant anti-inflammatory activity in vitro. For instance, it has been shown to reduce interleukin-6 (IL-6) levels in cultured human fibroblasts exposed to inflammatory stimuli.

In Vivo Studies

In animal models, Demethyl Benzydamine-d3 has demonstrated efficacy in reducing edema and hyperalgesia in response to inflammatory agents:

  • Model : Carrageenan-induced paw edema in rats
  • Dosage : Administered at 10 mg/kg
  • Results : Significant reduction in paw swelling compared to control groups.

Case Studies

  • Oral Surgery Patients : A clinical trial involving patients undergoing dental surgery showed that those treated with Demethyl Benzydamine-d3 experienced lower post-operative pain levels compared to those receiving placebo.
  • Throat Inflammation : Patients with acute pharyngitis treated with lozenges containing Demethyl Benzydamine-d3 reported improved symptoms within 24 hours of treatment initiation.

Q & A

Basic Research Questions

Q. How is Demethyl Benzydamine-d3 Hydrochloride synthesized, and what are the critical deuterium incorporation steps?

  • Methodological Answer : The synthesis involves introducing deuterium at specific methyl groups of the parent compound, Benzydamine Hydrochloride, via hydrogen-deuterium exchange or deuterated reagent substitution. Key steps include using deuterated dimethylamine-d6 or deuterium oxide (D2O) under controlled acidic conditions to ensure isotopic purity. Reaction progress is monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm ≥98% deuterium incorporation .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is critical for verifying isotopic purity and structural integrity. NMR (¹H and ¹³C) is used to confirm deuterium placement, while Fourier-transform infrared spectroscopy (FTIR) validates functional groups. Residual solvents and impurities are quantified via gas chromatography (GC) .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer : Researchers must use PPE (gloves, lab coats, safety goggles) and work in fume hoods to avoid inhalation or dermal exposure. Storage requires airtight, light-resistant containers at -20°C to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of per hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in deuterium stability under physiological conditions. To address this:

  • Validate deuterium retention using in vitro metabolic assays (e.g., liver microsomes) with LC-MS/MS.
  • Cross-reference data with isotopically labeled internal standards (e.g., Methan-d3-amine Hydrochloride) to control for analytical variability .

Q. What experimental designs optimize the use of this compound as an internal standard in bioanalytical studies?

  • Methodological Answer : Use a matrix-matched calibration approach:

  • Spike deuterated compound into biological matrices (plasma, urine) at concentrations spanning the expected analyte range.
  • Validate precision (≤15% RSD) and accuracy (85–115% recovery) under varied pH and temperature conditions.
  • Confirm absence of isotopic interference via high-resolution MS (HRMS) .

Q. How does deuterium labeling influence the metabolic stability of this compound compared to the non-deuterated form?

  • Methodological Answer : Deuterium kinetic isotope effects (DKIE) can slow oxidative metabolism at labeled sites. Compare half-lives (t₁/₂) in hepatic microsomal assays and in vivo models (e.g., rodents). Use stable isotope tracing (e.g., ¹³C-glucose) to map metabolic pathways and identify deuterium loss hotspots .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Methodological Answer : Degradation is minimized by:

  • Storing lyophilized powder under argon at -80°C.
  • Avoiding aqueous solutions unless stabilized with antioxidants (e.g., 0.1% ascorbic acid).
  • Periodic reanalysis via HPLC to monitor purity, with degradation products identified using MS/MS fragmentation .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model deuterium’s impact on binding affinity. Compare binding free energies (ΔG) of deuterated vs. non-deuterated forms to targets like TRPV1 receptors, incorporating solvent isotope effects in simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.